molecular formula Cu(CH3COO)2<br>C4H6CuO4 B7800082 Cupric acetate CAS No. 52503-64-7

Cupric acetate

Cat. No.: B7800082
CAS No.: 52503-64-7
M. Wt: 181.63 g/mol
InChI Key: OPQARKPSCNTWTJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive.

Mechanism of Action

Target of Action

Cupric acetate, also known as copper (II) acetate, is a chemical compound with the formula Cu(OAc)2 . It primarily targets copper-dependent enzymes in various organisms, disrupting their normal function . In addition, it has been used as a fungicide , indicating that it targets certain metabolic pathways in fungi .

Mode of Action

This compound interacts with its targets by donating copper ions (Cu2+) . These ions can bind to certain enzymes and other proteins, altering their structure and function . The reaction proceeds via the intermediacy of copper (I) acetylides, which are then oxidized by the copper (II) acetate, releasing the acetylide radical .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it plays a role in the citric acid cycle , a key component of the metabolic pathway by which all aerobic organisms generate energy . Through catabolism of sugars, fats, and proteins, a two-carbon organic product acetate in the form of acetyl-CoA is produced .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water, which facilitates its absorption and distribution . .

Result of Action

The action of this compound results in several molecular and cellular effects. For instance, it can cause DNA damage through the generation of reactive oxygen species . It also exhibits antimicrobial, anticancer, and antioxidant properties .

Action Environment

The action of this compound is influenced by various environmental factors. Its solubility in water and alcohol affects its bioavailability and efficacy . Moreover, its stability and action can be affected by pH, temperature, and the presence of other ions .

Biochemical Analysis

Biochemical Properties

Cupric acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily catalytic, where this compound acts as a catalyst in organic synthesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a catalyst in organic synthesis . It may interact with biomolecules, potentially influencing enzyme activity and changes in gene expression.

Biological Activity

Cupric acetate, also known as copper(II) acetate, is a coordination compound with the formula Cu OAc 2\text{Cu OAc }_2. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores these activities in detail, supported by relevant data tables and research findings.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that copper ions can disrupt microbial cell membranes and interfere with metabolic processes.

Case Study: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results demonstrated a notable zone of inhibition, indicating strong antimicrobial activity.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that this compound can be a potential candidate for developing antimicrobial agents in clinical settings .

2. Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells. The mechanism involves the interaction of copper ions with cellular components, leading to oxidative stress and subsequent cell death.

Research Findings: Cytotoxicity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HMLER and NCI-H460. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell Line IC50 (µM)
HMLER7.38
NCI-H46013.2

These results highlight the potential of this compound as an effective anticancer agent .

3. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative damage.

Case Study: Antioxidant Assays

A study employing the Oxygen Radical Absorbance Capacity (ORAC) assay demonstrated that this compound significantly reduced oxidative stress markers in vitro. The antioxidant capacity was compared to standard antioxidants like Trolox.

Sample ORAC Value (µM Trolox Equivalent)
This compound25
Trolox30

This indicates that this compound possesses substantial antioxidant activity, making it a candidate for formulations aimed at reducing oxidative stress .

4. Mechanistic Insights

The biological activity of this compound can be explained through its interactions at the molecular level:

  • Metal Coordination : Cu(II) ions can coordinate with various biomolecules, including proteins and nucleic acids, influencing their functionality.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) upon interaction with cellular components leads to apoptosis in cancer cells.
  • Antimicrobial Mechanism : Copper ions disrupt microbial membranes and enzymatic functions, leading to cell death.

Scientific Research Applications

Catalyst in Organic Synthesis

Cupric acetate serves as an important catalyst in numerous organic reactions. It facilitates:

  • Cross-Coupling Reactions : Particularly in the Ullmann reaction, where it aids in the coupling of organic halides with aromatic compounds to form carbon-carbon bonds. This is crucial in pharmaceutical and agrochemical synthesis .
  • Cyclization Reactions : It catalyzes cyclization processes that are essential for producing complex organic molecules .

Case Study : A study demonstrated the efficiency of this compound in synthesizing spirocyclic ketones through a copper-catalyzed enantioselective arylative semi-pinacol rearrangement, yielding high diastereo- and enantioselectivities .

Electroplating and Surface Coatings

In the electroplating industry, this compound is utilized to deposit copper onto various substrates. Its benefits include:

  • High-Quality Coatings : It produces uniform and corrosion-resistant copper finishes, essential for electronics, jewelry, and automotive components .
  • Enhanced Conductivity : The electroplated layers improve electrical conductivity and surface durability .

Data Table: Electroplating Characteristics

PropertyDescription
Coating UniformityHigh
Corrosion ResistanceExcellent
ApplicationsElectronics, Jewelry, Automotive

Agricultural Applications

This compound has been explored as a fungicide in agriculture. Its application includes:

  • Fungal Disease Prevention : It protects crops from various fungal infections, making it suitable for use in organic farming due to its lower toxicity compared to other copper compounds like copper sulfate .

Case Study : Research indicated that this compound effectively reduced fungal infections in crops when applied as a foliar spray, demonstrating its potential as a natural fungicide .

Electronics Industry

In electronics manufacturing, this compound plays a role in:

  • Printed Circuit Boards (PCBs) : It is used during the copper electroplating process to enhance the conductivity of copper traces on PCBs .
  • Copper Thin Films : this compound is involved in creating high-quality copper films necessary for microelectronics and semiconductor applications .

Data Table: Applications in Electronics

ApplicationRole of this compound
PCBsEnhances conductivity of copper traces
Thin FilmsUsed in microelectronics and semiconductor fabrication

Preparation of Copper Catalysts

This compound is a precursor for synthesizing various copper-based catalysts used in industrial processes. These catalysts are essential for:

  • Synthetic Chemicals Production : They facilitate reactions such as hydrogenation and oxidation .
  • Polymerization Processes : this compound contributes to the development of efficient catalytic processes that are environmentally friendly.

Q & A

Basic Research Questions

Q. What are the common synthesis methods for cupric acetate, and how do they differ in yield and purity?

  • Methodological Answer : this compound is synthesized via four primary routes:

Reaction of copper oxide/hydroxide with acetic acid : Produces high-purity Cu(CH₃COO)₂ with water as a byproduct .

Copper metal with acetic acid and H₂O₂ : Enhances reaction kinetics by oxidizing Cu⁰ to Cu²⁺, yielding 85–90% purity .

Copper(II) sulfate and calcium acetate : Generates this compound and calcium sulfate (requires filtration to isolate the product) .

Heating copper powder with glacial acetic acid : Requires refluxing and yields ~80% purity due to residual impurities .

  • Key Factors : Purity depends on reagent quality (e.g., ACS-grade acetic acid reduces side reactions) and post-synthesis purification (e.g., recrystallization in ethanol) .

Q. How does temperature and pH influence the solubility of this compound in aqueous solutions?

  • Methodological Answer :

  • Solubility increases with temperature (e.g., 20 g/L at 25°C vs. 35 g/L at 50°C) but decreases in acidic conditions (pH < 4) due to protonation of acetate ions .
  • Experimental Protocol : Prepare solutions at varying pH (2–7) and temperatures (20–60°C), filter insoluble residues, and quantify dissolved Cu²⁺ via atomic absorption spectroscopy (AAS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (irritation risk: Hazard Rating 2/4) .
  • Ventilation : Use fume hoods to avoid inhaling dust/particulates (chronic exposure may cause nasal septum perforation) .
  • Storage : Keep in airtight containers away from oxidizers (e.g., chlorates) and strong acids to prevent explosive reactions .

Q. Which analytical techniques are most reliable for assessing this compound purity?

  • Methodological Answer :

  • Iodometric Titration : Quantifies Cu²⁺ content (99–102% accuracy for ACS-grade material) .
  • XRD : Confirms crystalline structure and detects impurities like CuO .
  • UV-Vis Spectroscopy : Measures absorbance at 625 nm (ε = 12.3 L/mol·cm for 0.1 M solutions) to verify concentration .

Q. What role does this compound play as a catalyst in organic synthesis?

  • Methodological Answer :

  • Oxidative Coupling : Facilitates C–C bond formation in aryl ether synthesis (e.g., Ullmann reaction) under mild conditions (60–80°C) .
  • Acetylene Hydration : Converts acetylene to acetaldehyde in the presence of H₂SO₄ (yields ~70% with 0.5 mol% catalyst loading) .

Advanced Research Questions

Q. What mechanistic pathways explain this compound’s catalytic activity in cross-coupling reactions?

  • Methodological Answer :

  • Radical Pathways : EPR studies confirm Cu(II)/Cu(I) redox cycles generate acetylide radicals in Sonogashira reactions .
  • Coordination Complexes : EXAFS data show Cu²⁺ coordinates with alkynes, lowering activation energy for oxidative dimerization .

Q. How do researchers mitigate chronic health risks associated with prolonged this compound exposure?

  • Methodological Answer :

  • Biomonitoring : Regular serum copper tests (normal range: 70–140 µg/dL) to detect hepatorenal toxicity .
  • Decontamination : Use EDTA chelation therapy for systemic Cu²⁺ overload (effective at 50 mg/kg dosage) .

Q. How should contradictory data on this compound’s solubility in polar solvents be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare literature data (e.g., 18–22 g/L at 25°C) while controlling for variables like ionic strength and counterion effects .
  • Replicate Studies : Standardize solvent purity (HPLC-grade) and use gravimetric analysis for consistency .

Q. What spectroscopic methods best characterize this compound’s coordination geometry?

  • Methodological Answer :

  • Single-Crystal XRD : Reveals dimeric [Cu₂(OAc)₄(H₂O)₂] structure with square-planar Cu²⁺ centers .
  • IR Spectroscopy : Identifies acetate ligand vibrations (νₐₛ(COO⁻) at 1580 cm⁻¹ and νₛ(COO⁻) at 1420 cm⁻¹) .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

  • Methodological Answer :
  • Ecotoxicology Assays : Conduct Daphnia magna LC₅₀ tests (reported 501 mg/kg for rats) to evaluate acute toxicity .
  • Soil Leaching Studies : Measure Cu²⁺ mobility using column chromatography (pH-dependent adsorption to clay minerals) .

Properties

IUPAC Name

copper;diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQARKPSCNTWTJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu(CH3COO)2, C4H6CuO4
Record name copper(II) acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Copper(II)_acetate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059720
Record name Cupric acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cupric acetate appears as a blue-green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as an insecticide, in the preparation of other chemicals, as a fungicide, and mildew preventive., Blue-green hygroscopic solid; [HSDB] Green, odorless, hygroscopic crystals; Soluble in water; [Alfa Aesar MSDS]
Record name CUPRIC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8445
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Copper(II) acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8060
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Density

1.9 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name CUPRIC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8445
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Mechanism of Action

The effects of cadmium and copper on the sodium ion (Na(+)) glucose cotransport in the kidney cortical cells of 4 week old male C57B16-rats were studied. Different concentrations of cadmium chloride, zinc chloride, or cupric acetate were added to the culture media. The Na(+)-glucose cotransport was estimated from the uptake of radiolabeled alpha-methylglucoside using scintillation counting techniques. Metallothionein was measured by Sephadex-G-75 column chromatography and subsequent high performance liquid chromatography. For Cd(2+) and Cu(2+), an increase in concentration resulted in an increase in the extent of inhibition of the Na(+)-glucose cotransport with approximately 3 hour lag times for the induction of inhibition. Increases in metal ion concentration also resulted in slower increases of metallothionein protein, with the rapid induction of metallothionein messenger RNA after incubation with the ions. Pretreatment of the cells with zinc(2+) reduced the effects of Cd(2+) and Cu(2+) on the cotransport by delaying the onset and reducing the extent of the inhibition., Ascorbic acid incubation reduced the occurrence of copper acetate induced increases in methemoglobin, while not effecting changes in glutathione in rats.
Record name COPPER(II) ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/915
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Blue-green hydroscopic powder

CAS No.

142-71-2, 52503-64-7
Record name CUPRIC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8445
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Copper(II) acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cupric acetate, basic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052503647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, copper(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cupric acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUPRIC ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39M11XPH03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name COPPER(II) ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/915
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

239 °F (USCG, 1999)
Record name CUPRIC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8445
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Cupric acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Cupric acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Cupric acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Cupric acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Cupric acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
Cupric acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.